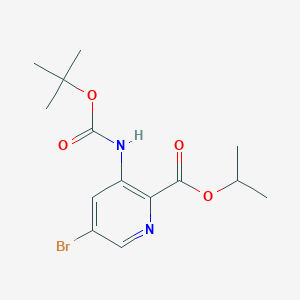
Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate: is a chemical compound with the molecular formula C14H19BrN2O4 and a molecular weight of 359.22 g/mol . This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then used as starting materials in various organic synthesis reactions . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often used to enhance amide formation without the addition of a base, resulting in satisfactory yields .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement of high-quality reference standards . Companies like ChemScene and EvitaChem offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate undergoes various types of chemical reactions, including substitution reactions and coupling reactions. One notable reaction is the Suzuki–Miyaura coupling, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions .
Common Reagents and Conditions: Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The reaction conditions are typically mild and functional group tolerant, making them suitable for a wide range of applications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce a variety of carbon–carbon bonded products .
Scientific Research Applications
Chemistry: In chemistry, Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate is used as a reference standard for pharmaceutical testing and research . It is also used in the synthesis of dipeptides and other complex organic molecules .
Biology and Medicine: In biology and medicine, this compound is used in research related to amino acid protection and peptide synthesis . Its unique properties make it valuable for studying various biochemical pathways and mechanisms.
Industry: In the industrial sector, this compound is used in the production of high-quality reference standards and bulk custom synthesis .
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate involves the protection of amino acids with tert-butyloxycarbonyl groups. This protection allows for the selective formation of amide bonds without the addition of a base . The molecular targets and pathways involved in this process include the activation of amino acids and the formation of peptide bonds.
Comparison with Similar Compounds
- Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate
- Other tert-butyloxycarbonyl-protected amino acid derivatives
Uniqueness: Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate is unique due to its specific structure and the presence of both bromine and tert-butyloxycarbonyl groups. This combination of functional groups allows for selective reactions and high yields in peptide synthesis .
Properties
Molecular Formula |
C14H19BrN2O4 |
|---|---|
Molecular Weight |
359.22 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H19BrN2O4/c1-8(2)20-12(18)11-10(6-9(15)7-16-11)17-13(19)21-14(3,4)5/h6-8H,1-5H3,(H,17,19) |
InChI Key |
AUFXOCSUFBSTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















